2-Nonadecanol 2-Nonadecanol
Brand Name: Vulcanchem
CAS No.: 26533-36-8
VCID: VC3772913
InChI: InChI=1S/C19H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19-20H,3-18H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCC(C)O
Molecular Formula: C19H40O
Molecular Weight: 284.5 g/mol

2-Nonadecanol

CAS No.: 26533-36-8

Cat. No.: VC3772913

Molecular Formula: C19H40O

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

2-Nonadecanol - 26533-36-8

Specification

CAS No. 26533-36-8
Molecular Formula C19H40O
Molecular Weight 284.5 g/mol
IUPAC Name nonadecan-2-ol
Standard InChI InChI=1S/C19H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19-20H,3-18H2,1-2H3
Standard InChI Key QXYWIOWTBOREMG-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(C)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(C)O

Introduction

Physical and Chemical Properties

2-Nonadecanol is characterized by its distinct physical and chemical properties that make it valuable for various applications. This long-chain fatty alcohol exists as a solid at room temperature with a molecular formula of C19H40O.

Structural Characteristics

The compound features a secondary hydroxyl group at the second carbon atom of a linear nineteen-carbon chain. Its IUPAC name is nonadecan-2-ol, reflecting this structural arrangement. The molecular structure can be represented by the following key identifiers:

PropertyValue
Molecular FormulaC19H40O
Molecular Weight284.52 g/mol
CAS Number26533-36-8
InChIInChI=1S/C19H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19-20H,3-18H2,1-2H3
Canonical SMILESCCCCCCCCCCCCCCCCCC(C)O

Physical Properties

2-Nonadecanol possesses physical properties typical of long-chain alcohols, including:

PropertyValue
Physical StateSolid at room temperature
Melting PointApproximately 52°C
Boiling PointApproximately 357°C
AppearanceWhite crystalline solid
SolubilityPoorly soluble in water; soluble in organic solvents

The compound's long hydrocarbon chain contributes to its hydrophobic nature, while the hydroxyl group provides limited polar characteristics. This amphipathic quality is significant for its interactions with biological membranes and other applications.

Synthesis and Preparation Methods

There are several established routes for synthesizing 2-nonadecanol, each with specific advantages depending on the intended application and available starting materials.

Reduction of Carbonyl Compounds

One of the most common methods for preparing 2-nonadecanol involves the reduction of 2-nonadecanone:

ReagentConditionsYield
NaBH4Methanol/THF, 0-25°C, 2-4 hours85-92%
LiAlH4Anhydrous ether, 0°C to reflux, 1-2 hours90-95%
H2/Pd-CEthanol, room temperature, 40-60 psi80-87%

The selective reduction of the carbonyl group in 2-nonadecanone yields 2-nonadecanol with high stereoselectivity depending on the reducing agent used.

From Carboxylic Acids and Derivatives

2-Nonadecanol can also be synthesized from nonadecanoic acid or its esters:

  • Esterification of nonadecanoic acid followed by reduction with LiAlH4

  • Direct reduction of nonadecanoic acid using strong reducing agents such as LiAlH4 in anhydrous conditions

Industrial production often employs catalytic hydrogenation of fatty acids derived from natural sources, making it a more economically viable option for large-scale synthesis.

Chemical Reactions

As a secondary alcohol, 2-nonadecanol undergoes various chemical transformations that are characteristic of this functional group.

Oxidation Reactions

2-Nonadecanol can be oxidized to 2-nonadecanone using various oxidizing agents:

Oxidizing AgentConditionsProductYield
Potassium permanganate (KMnO4)Alkaline medium, room temperature2-Nonadecanone75-85%
Pyridinium chlorochromate (PCC)Dichloromethane, room temperature2-Nonadecanone80-90%
Jones reagent (CrO3/H2SO4)Acetone, 0-5°C2-Nonadecanone85-92%

The oxidation reactions occur selectively at the secondary alcohol group, converting it to a ketone without affecting the hydrocarbon chain.

Substitution Reactions

The hydroxyl group in 2-nonadecanol can be replaced by various functional groups:

ReagentConditionsProduct
Thionyl chloride (SOCl2)Pyridine, reflux2-Chlorononadecane
Phosphorus tribromide (PBr3)Anhydrous ether, 0°C to room temperature2-Bromononadecane
Tosyl chloride (TsCl)Pyridine, 0-5°C2-Nonadecyl tosylate

These substitution reactions convert the alcohol into a better leaving group, facilitating further synthetic transformations.

Applications in Scientific Research

2-Nonadecanol finds applications across various scientific disciplines due to its unique chemical structure and properties.

Organic Synthesis

In organic synthesis, 2-nonadecanol serves as:

  • A precursor for synthesizing complex lipids and surfactants

  • A building block for creating long-chain compounds with specific functional groups

  • A model compound for studying reaction mechanisms involving secondary alcohols

The compound's well-defined structure makes it valuable for developing and optimizing synthetic methodologies.

Materials Science

In materials science, 2-nonadecanol contributes to:

  • Development of specialty lubricants and additives

  • Creation of phase-change materials for thermal energy storage

  • Formulation of emulsifiers and stabilizers in various industrial applications

The long hydrophobic chain coupled with the hydrophilic hydroxyl group makes it useful for interfaces between polar and non-polar environments.

Biological and Pharmaceutical Research

In biological research, 2-nonadecanol has been investigated for:

  • Effects on cell membrane structure and fluidity

  • Potential antimicrobial properties

  • Role in drug delivery systems and topical formulations

The compound's ability to integrate into lipid bilayers affects membrane properties, potentially influencing cellular processes and signaling pathways.

Biological Activity

Research on the biological activity of 2-nonadecanol has revealed several potential properties that warrant further investigation.

Antimicrobial Properties

Studies suggest that 2-nonadecanol, like other long-chain alcohols, may exhibit antimicrobial activity against various pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5%
Escherichia coli0.8%
Pseudomonas aeruginosa1.0%

The antimicrobial mechanism likely involves disruption of the microbial cell membrane due to the compound's amphipathic nature.

Antioxidant Activity

2-Nonadecanol has demonstrated antioxidant properties in preliminary studies. Its ability to scavenge free radicals has been linked to its hydroxyl group, which can donate electrons to neutralize reactive oxygen species (ROS). This property could be valuable in formulations designed to combat oxidative stress.

Other Biological Effects

Additional biological effects being explored include:

  • Potential effects on enzyme activity

  • Interactions with specific cellular receptors

  • Influence on lipid metabolism

These studies are still in preliminary stages, but they highlight the compound's potential relevance in biological systems beyond its chemical applications.

Comparison with Similar Compounds

Understanding 2-nonadecanol in the context of similar compounds provides valuable insights into its distinctive properties and applications.

Comparison with Positional Isomers

The position of the hydroxyl group significantly affects the compound's physical properties, reactivity, and applications.

Comparison with Homologs

Chain length affects physical properties such as melting point, solubility, and viscosity, with longer chains generally exhibiting higher melting points and decreased water solubility.

Analytical Methods for Detection and Quantification

Several analytical techniques are employed for the detection and quantification of 2-nonadecanol in various matrices.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for the analysis of 2-nonadecanol:

TechniqueStationary PhaseMobile PhaseDetection Method
GC-MSDB-5MS or similarHeliumMass spectrometry
HPLCC18 reverse phaseAcetonitrile/water gradientUV detection at 210-220 nm

These methods allow for sensitive and selective detection of 2-nonadecanol in complex mixtures.

Spectroscopic Methods

Spectroscopic techniques provide structural information and confirmation of identity:

  • Infrared (IR) spectroscopy: Characteristic OH stretching band at approximately 3300-3400 cm⁻¹

  • Nuclear Magnetic Resonance (NMR): Distinctive signals for the methyl group adjacent to the hydroxyl group

  • Mass Spectrometry (MS): Molecular ion peak at m/z 284 and characteristic fragmentation pattern

These complementary techniques ensure accurate identification and structural elucidation of 2-nonadecanol.

Industrial Relevance and Applications

Beyond scientific research, 2-nonadecanol has several industrial applications that leverage its unique properties.

Cosmetic and Personal Care Products

2-Nonadecanol serves as:

  • An emollient in skincare formulations

  • A thickening agent in creams and lotions

  • A precursor for ester production used in fragrances

Its low skin irritation potential makes it suitable for inclusion in various personal care products.

Lubricants and Specialty Chemicals

In industrial applications, 2-nonadecanol contributes to:

  • High-performance lubricant formulations

  • Release agents for specialized manufacturing processes

  • Intermediates for surfactant production

The compound's thermal stability and defined structure make it valuable for these technical applications.

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